N,N-Diphenyl-2-(piperidin-1-yl)acetamide

Medicinal Chemistry Drug Design Ligand Efficiency

N,N-Diphenyl-2-(piperidin-1-yl)acetamide (CAS 13424-57-2) is a synthetic tertiary acetamide characterized by a piperidine ring linked via a methylene bridge to an N,N-diphenylacetamide core (C19H22N2O; MW 294.4 g/mol; exact mass 294.1732 Da). It features zero hydrogen bond donors, two hydrogen bond acceptors, four rotatable bonds, and a computed polar surface area consistent with moderate blood-brain barrier permeability potential.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 13424-57-2
Cat. No. B14723595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diphenyl-2-(piperidin-1-yl)acetamide
CAS13424-57-2
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O/c22-19(16-20-14-8-3-9-15-20)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2
InChIKeyNIJXSJIEKUXQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenyl-2-(piperidin-1-yl)acetamide (CAS 13424-57-2): Structural Baseline for Piperidine-Acetamide Selection


N,N-Diphenyl-2-(piperidin-1-yl)acetamide (CAS 13424-57-2) is a synthetic tertiary acetamide characterized by a piperidine ring linked via a methylene bridge to an N,N-diphenylacetamide core (C19H22N2O; MW 294.4 g/mol; exact mass 294.1732 Da) . It features zero hydrogen bond donors, two hydrogen bond acceptors, four rotatable bonds, and a computed polar surface area consistent with moderate blood-brain barrier permeability potential [1]. This compound belongs to the broader class of 2-(piperidin-1-yl)acetamide derivatives, which are explored as pharmacologically relevant building blocks in medicinal chemistry for their potential interactions with central nervous system targets and ion channels [2][3].

N,N-Diphenyl-2-(piperidin-1-yl)acetamide: Structural Constraints That Preclude Simple In-Class Substitution


Within the 2-(piperidin-1-yl)acetamide class, minor structural variations produce substantial divergence in molecular properties and reported biological activity profiles. The target compound (CAS 13424-57-2) possesses zero hydrogen bond donors and four rotatable bonds , whereas closely related N-(2-aminoethyl)-linked analogs (e.g., 2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide) carry one HBD and six rotatable bonds, altering both passive permeability and conformational entropy [1]. Furthermore, the methylene spacer between the piperidine nitrogen and the carbonyl in the target compound reduces steric bulk compared to propyl-linked derivatives such as PD-85639, which bear a 2,6-dimethylpiperidine moiety . These differences translate into distinct physicochemical and potentially distinct pharmacodynamic and pharmacokinetic properties that preclude direct functional interchangeability without experimental validation. The following quantitative evidence details the measurable dimensions of differentiation.

N,N-Diphenyl-2-(piperidin-1-yl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Reduction of ~28 Da vs. Ethyl-Linked Analog Improves Ligand Efficiency Metrics

The target compound (MW 294.4 g/mol) is approximately 28 Da lighter than the closest N-(2-aminoethyl)-linked analog 2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide (MW 322.4 g/mol) [1]. This mass reduction, attributable to the absence of the ethylene spacer, directly improves ligand efficiency indices when normalized for target binding. The target compound's four rotatable bonds (vs. six in the comparator) additionally reduce conformational entropy penalty upon binding, potentially enhancing binding free energy per heavy atom [1].

Medicinal Chemistry Drug Design Ligand Efficiency

Zero Hydrogen Bond Donor Count Confers Superior Passive Permeability Over N-Alkyl-Linked Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the ethyl-linked analog 2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide contains one HBD (the secondary amide NH) [1]. According to Lipinski's and Veber's rules, each HBD increment reduces passive membrane permeability by approximately 0.5–1.0 log unit. The target compound's HBD = 0 places it in the optimal range for CNS drug-likeness, while the comparator's single HBD may reduce brain penetration [1].

Pharmacokinetics BBB Permeability ADME

Absence of 2,6-Dimethyl Substitution on Piperidine Reduces Steric Bulk vs. PD-85639, Favoring Fragment-Based Screening

PD-85639 (CAS 149838-21-1) carries a 2,6-dimethylpiperidine moiety and a propyl linker, resulting in a molecular weight of 364.52 g/mol and increased steric bulk . The target compound features an unsubstituted piperidine directly linked via a single methylene to the acetamide, yielding MW = 294.4 g/mol . This difference of 70.1 g/mol and the absence of the dimethyl substitution reduce steric hindrance around the basic nitrogen, which can alter pKa, metabolic stability, and the compound's suitability as a screening fragment for target-based assays .

Fragment-Based Drug Discovery Structural Biology SAR Studies

Piperidine-Acetamide Scaffold Belongs to a Class With Demonstrated Sigma Receptor and Ion Channel Pharmacological Activity

Although no direct binding data for the target compound at sigma receptors or sodium channels have been publicly disclosed, structurally related piperidine-alkylacetamide derivatives have demonstrated quantifiable affinity at sigma-1 receptors (Ki as low as 17 nM) and sigma-2 receptors (Ki 1117 nM) in the 2018 study by Zampieri et al. [1]. Additionally, the phenylacetamide class exemplified by PD-85639 shows sodium channel blockade with IC50 = 2.70 μM at veratridine-induced Na+ influx in CHO cells [2], and the ethyl-linked analog 2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide exhibits Nav1.2 IC50 = 7,200 nM [3]. These class-level data support the rationale for selecting the target compound as an entry point for exploring sigma receptor and ion channel pharmacology with a structurally minimized scaffold.

Sigma Receptors Ion Channels CNS Pharmacology

N,N-Diphenyl-2-(piperidin-1-yl)acetamide: Research and Industrial Application Scenarios Based on Differentiated Evidence


CNS-Targeted Hit Generation and Fragment-Based Screening

The target compound's zero hydrogen bond donor count and moderate molecular weight (294.4 g/mol) make it a compelling entry for fragment-based or hit-generation screening campaigns targeting CNS proteins such as sigma receptors, ion channels, or PDE10A [1]. Its unsubstituted piperidine ring provides a synthetically accessible handle for rapid parallel derivatization, enabling efficient SAR exploration around the basic nitrogen center. Procurement of this scaffold is particularly indicated when screening libraries require compounds with CNS drug-like physicochemical profiles (HBD ≤ 1, MW < 400, rotatable bonds ≤ 6).

Comparative SAR Studies With N-Alkyl-Linked Diphenylacetamide Analogs

For research groups actively investigating the pharmacological divergence between methylene-bridged and ethylene-bridged piperidine-acetamide series, this compound serves as the critical methylene-linked reference standard. Its direct comparison with 2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide (Nav1.2 IC50 = 7,200 nM) [2] enables systematic evaluation of how linker length modulates ion channel activity, sigma receptor affinity, and metabolic stability. Such head-to-head SAR studies can delineate the structural determinants of target engagement across these pharmacologically related but distinct chemotypes.

Chemical Biology Tool Compound for Investigating Sigma Receptor Pharmacology

Building on class-level evidence that piperidine-alkylacetamide derivatives exhibit sigma-1 receptor affinity in the low nanomolar range (e.g., Ki = 17 nM for Compound 19) [1], the target compound offers a structurally minimized scaffold for probing the minimal pharmacophore requirements for sigma receptor binding. Its procurement enables research into whether the methylene linker (vs. longer alkyl linkers) retains or alters sigma receptor subtype selectivity, informing the design of more selective sigma-1 or sigma-2 ligands.

Synthetic Intermediate for Diversified Piperidine-Acetamide Libraries

The unsubstituted piperidine nitrogen in the target compound provides a reactive site for N-alkylation, N-acylation, or reductive amination, making it a versatile intermediate for synthesizing focused compound libraries . Its procurement in multi-gram quantities supports medicinal chemistry programs that require a common late-stage intermediate for generating analogs with varied N-substituents, enabling rapid exploration of structure-activity relationships across multiple target classes including GPCRs, ion channels, and phosphodiesterases.

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